molecular formula C21H17N3O3 B2729958 N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide CAS No. 923413-94-9

N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide

Cat. No.: B2729958
CAS No.: 923413-94-9
M. Wt: 359.385
InChI Key: YTTFNCFYIRAVFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide (CAS 923413-94-9) is a high-purity chemical compound supplied for research purposes. This molecule, with the molecular formula C21H17N3O3 and a molecular weight of 359.38 g/mol, features a hybrid structure incorporating 1,3,4-oxadiazole and benzofuran moieties, a combination known to be of significant interest in medicinal chemistry . The compound is also known by the research code VU0506792-1 . Compounds within this structural class have demonstrated potent biological activities in scientific research. Notably, related N-(1,3,4-oxadiazol-2-yl)benzamide analogs have shown promising antibacterial activity against a range of clinically challenging Gram-positive and Gram-negative pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Neisseria gonorrhoeae . The presence of the 1,3,4-oxadiazole ring is a key pharmacophore often associated with diverse biological properties, making this compound a valuable scaffold for investigating new therapeutic agents and studying structure-activity relationships (SAR) in drug discovery programs. This product is intended for research and development use in a controlled laboratory setting only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions.

Properties

IUPAC Name

N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3/c25-19(18-12-15-7-3-4-8-17(15)26-18)22-21-24-23-20(27-21)16-10-9-13-5-1-2-6-14(13)11-16/h3-4,7-12H,1-2,5-6H2,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTTFNCFYIRAVFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula and weight:

PropertyValue
Molecular FormulaC20H16N4O2
Molecular Weight376.43 g/mol
CAS Number851095-80-2

Research indicates that this compound interacts with specific biological targets, primarily through the modulation of signaling pathways. It is hypothesized to bind to various receptors and enzymes, influencing processes such as cell proliferation and apoptosis. The Retinoic Acid Receptor Gamma has been identified as a key target for this compound, suggesting its role in cellular growth and differentiation pathways.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits potent anticancer properties. In vitro assays have shown that it induces apoptosis in various cancer cell lines. For instance:

  • Cell Lines Tested : A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia).
  • IC50 Values : The compound displayed IC50 values significantly lower than standard chemotherapeutics like doxorubicin, indicating superior efficacy in certain contexts .

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that modifications in the oxadiazole moiety enhance its antibacterial effects .

Study 1: Anticancer Efficacy

A study published in MDPI reported the synthesis of several derivatives based on the oxadiazole structure. Among these derivatives, this compound exhibited remarkable cytotoxicity against multiple cancer cell lines with an IC50 value of approximately 0.5 µM in A431 cells .

Study 2: Antimicrobial Properties

In a separate investigation focusing on antimicrobial activity, the compound was tested using the agar diffusion method against common bacterial strains. Results indicated that it had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests a promising potential for developing new antimicrobial agents based on this scaffold .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide, focusing on structural variations, synthetic yields, purity, and biological activity.

Compound Name Substituent (R) Yield (%) HPLC Purity (%) Key Biological Findings Source
N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide (6) 3-(Trifluoromethyl)benzamide 15 95.5 Not explicitly reported
N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide (7) 4-Bromobenzamide 50 95.3 Not explicitly reported
N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide (8) 4-Isopropoxybenzamide 12 97.9 Not explicitly reported
2-Chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide 2-Chlorobenzamide N/A N/A Potential kinase inhibition (inferred)
N-(6-Methoxybenzothiazol-2-yl)-2-[[5-((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl]-1,3,4-oxadiazol-2-yl]thio]acetamide (6) Thioacetamide-methoxybenzothiazole N/A N/A Caspase-3 activation > cisplatin in A549/C6 cells
N-(5-Nitrothiazol-2-yl)-2-[[5-((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl]-1,3,4-oxadiazol-2-yl]thio]acetamide (9) Thioacetamide-nitrothiazole N/A N/A Apoptosis induction > cisplatin; mitochondrial depolarization

Key Observations:

Structural Variations and Synthetic Efficiency :

  • The benzamide substituent (R) significantly impacts synthetic yield. For example, compound 7 (4-bromo substitution) achieved a 50% yield, likely due to the electrophilic nature of bromine facilitating coupling reactions . In contrast, bulkier groups like 4-isopropoxy (compound 8 ) or electron-withdrawing trifluoromethyl (compound 6 ) resulted in lower yields (12–15%), possibly due to steric hindrance or reduced reactivity .
  • The target compound’s benzofuran-2-carboxamide group is distinct from the benzamide derivatives in analogs 6–6. Benzofuran’s fused aromatic system may enhance π-π stacking compared to simpler aryl groups.

For instance, compound 9 induced apoptosis in A549 and C6 cells more effectively than cisplatin, suggesting that the tetralin-oxadiazole core synergizes with thioacetamide functionalities to disrupt mitochondrial membranes . Compound 6 (from ) showed higher caspase-3 activation than cisplatin, indicating a pro-apoptotic mechanism. This contrasts with the unsubstituted benzamide analogs (6–8 in ), which lack explicit biological data, implying that secondary functional groups (e.g., thioacetamide) are critical for activity.

SAR (Structure-Activity Relationship) Insights: Electron-withdrawing substituents (e.g., bromo, trifluoromethyl) on the benzamide ring may enhance metabolic stability but could reduce solubility.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The compound is synthesized via multi-step protocols, often involving cyclocondensation of hydrazine derivatives with carbonyl-containing intermediates. Key steps include:

  • Formation of the oxadiazole ring using hydrazine hydrate and carbon disulfide under reflux .
  • Coupling of the tetrahydronaphthalene moiety via nucleophilic substitution or Suzuki-Miyaura cross-coupling .
  • Optimization of solvent (e.g., ethanol or DMF) and temperature (80–120°C) to enhance yield (>70%) and purity (>95%) .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify regiochemistry of the oxadiazole ring and substituent positions .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated for C₂₀H₁₆N₄O₃: 376.12 g/mol) .
  • HPLC-PDA: Purity analysis using C18 columns with acetonitrile/water gradients .

Q. How can preliminary biological activity be assessed in vitro?

  • Enzyme inhibition assays: Screen against kinases or proteases using fluorogenic substrates (e.g., IC₅₀ determination) .
  • Cytotoxicity profiling: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .

Advanced Research Questions

Q. How can synthetic protocols be optimized for scalability while maintaining stereochemical integrity?

  • Continuous flow reactors: Improve reproducibility and reduce side reactions during oxadiazole formation .
  • Catalytic systems: Use Pd-based catalysts for coupling steps to minimize byproducts .
  • Process analytical technology (PAT): Real-time monitoring via FTIR or Raman spectroscopy to track intermediates .

Q. How should contradictory bioactivity data (e.g., IC₅₀ variability across assays) be resolved?

  • Orthogonal validation: Compare enzymatic assays with cellular models (e.g., Western blotting for target inhibition) .
  • Solubility adjustments: Use DMSO/cremophor EL mixtures to mitigate aggregation artifacts .
  • Metabolite screening: LC-MS/MS to rule out off-target effects from degradation products .

Q. What experimental design principles apply to in vivo pharmacokinetic studies?

  • Dosing regimen: Administer 10–50 mg/kg (oral or IV) in rodent models, with plasma sampling at 0.5, 2, 6, and 24 hours .
  • Bioanalytical methods: Quantify compound levels via LC-MS/MS with a lower limit of quantification (LLOQ) of 1 ng/mL .
  • Tissue distribution: Assess brain penetration using blood-brain barrier (BBB) permeability models .

Q. How can computational modeling predict binding modes and guide structural modifications?

  • Molecular docking: Use AutoDock Vina to simulate interactions with targets (e.g., EGFR kinase) .
  • MD simulations: GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories .
  • QSAR studies: Corrogate substituent effects (e.g., electron-withdrawing groups on benzofuran) to optimize potency .

Q. What strategies validate structure-activity relationships (SAR) for derivatives?

  • Analog synthesis: Modify substituents on the tetrahydronaphthalene ring (e.g., halogenation) and compare IC₅₀ values .
  • Free-Wilson analysis: Statistically isolate contributions of specific moieties to activity .
  • Crystallography: Resolve co-crystal structures with target proteins to confirm binding hypotheses .

Methodological Notes

Q. How are analytical methods validated for stability and degradation studies?

  • Forced degradation: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic conditions .
  • Stability-indicating HPLC: Ensure baseline separation of degradation products using pH-stable columns .
  • Mass balance: Confirm <5% deviation between initial and post-degradation purity .

Q. What experimental controls are critical in assessing off-target effects in cellular models?

  • Positive controls: Use known inhibitors (e.g., staurosporine for kinase assays) .
  • Gene knockout models: CRISPR/Cas9-edited cell lines to confirm target specificity .
  • Vehicle controls: Account for solvent effects (e.g., DMSO <0.1% v/v) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.